![molecular formula C18H17N3OS B3501602 6-amino-2-(benzylthio)-1-(4-methylphenyl)-4(1H)-pyrimidinone](/img/structure/B3501602.png)
6-amino-2-(benzylthio)-1-(4-methylphenyl)-4(1H)-pyrimidinone
Overview
Description
6-amino-2-(benzylthio)-1-(4-methylphenyl)-4(1H)-pyrimidinone is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. In
Mechanism of Action
The mechanism of action of 6-amino-2-(benzylthio)-1-(4-methylphenyl)-4(1H)-pyrimidinone is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are crucial for the growth and survival of cancer cells and fungi. It may also act as a DNA intercalator, which could lead to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
6-amino-2-(benzylthio)-1-(4-methylphenyl)-4(1H)-pyrimidinone has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which could potentially lead to the regression of tumors. It has also been found to inhibit the growth of fungal cells by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-amino-2-(benzylthio)-1-(4-methylphenyl)-4(1H)-pyrimidinone in lab experiments is its potential as a lead compound for drug discovery and development. Its unique chemical structure and promising biological activity make it an attractive candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which could make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 6-amino-2-(benzylthio)-1-(4-methylphenyl)-4(1H)-pyrimidinone. One potential direction is to further investigate its anticancer activity and explore its potential use in combination with other chemotherapeutic agents. Another potential direction is to study its antifungal activity in vivo and explore its potential use as a topical or systemic antifungal agent. Additionally, further research could be conducted to improve the solubility and bioavailability of the compound, which could enhance its potential as a drug candidate.
Scientific Research Applications
6-amino-2-(benzylthio)-1-(4-methylphenyl)-4(1H)-pyrimidinone has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antifungal agent, as it has been found to exhibit significant activity against various fungal strains.
properties
IUPAC Name |
6-amino-2-benzylsulfanyl-1-(4-methylphenyl)pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-7-9-15(10-8-13)21-16(19)11-17(22)20-18(21)23-12-14-5-3-2-4-6-14/h2-11H,12,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQJCYKYXQXBMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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